N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to an aniline moiety, which is further substituted with a boronic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.
Borylation: The brominated compound is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid derivative.
Amination: Finally, the boronic acid derivative is reacted with aniline to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitrobenzene derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrobenzene derivatives
Reduction: Amine derivatives
Substitution: Various boronic acid derivatives
Scientific Research Applications
Chemistry: This compound is used in the synthesis of complex organic molecules and as a building block in organic synthesis. Biology: It serves as a probe in biological studies to understand the interaction of boronic acids with biological molecules. Medicine: Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and drug design.
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the boronic acid group.
Boronic Acid Derivatives: Other boronic acids with different substituents.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)17-8-6-7-9-18(17)22-14-15-10-12-16(23-5)13-11-15/h6-13,22H,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMARVFNTGTBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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